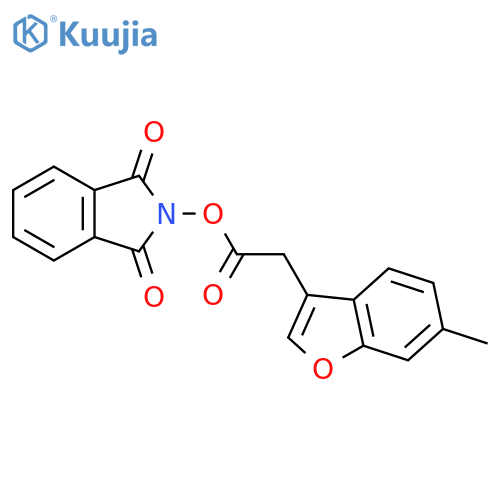

Cas no 2248269-67-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 2248269-67-0

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate

- EN300-6517435

-

- インチ: 1S/C19H13NO5/c1-11-6-7-13-12(10-24-16(13)8-11)9-17(21)25-20-18(22)14-4-2-3-5-15(14)19(20)23/h2-8,10H,9H2,1H3

- InChIKey: JXQYQAZPBSUAQE-UHFFFAOYSA-N

- SMILES: O1C=C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)C2C=CC(C)=CC1=2

計算された属性

- 精确分子量: 335.07937252g/mol

- 同位素质量: 335.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 25

- 回転可能化学結合数: 4

- 複雑さ: 552

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.8Ų

- XLogP3: 3.3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517435-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 0.05g |

$287.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 5g |

$991.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 10g |

$1471.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 0.25g |

$315.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 0.5g |

$328.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 1g |

$342.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 0.1g |

$301.0 | 2023-05-31 | ||

| Enamine | EN300-6517435-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate |

2248269-67-0 | 2.5g |

$669.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

2. Book reviews

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate (CAS No: 2248269-67-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate, identified by the CAS number 2248269-67-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a fused system of an isoindole ring with a dioxo group and an acetic acid ester moiety linked to a benzofuran fragment. The presence of multiple functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate encompasses several key pharmacophoric elements that are commonly associated with biological activity. The isoindole core is known for its role in various bioactive molecules, including some natural products and synthetic drugs. The dioxo group (a carbonyl-substituted ketone) introduces electrophilic centers that can participate in nucleophilic additions or condensation reactions, while the ester functionality provides a site for metabolic stability and solubility modulation. Additionally, the benzofuran moiety contributes to the overall hydrophobicity and electronic properties of the molecule.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate due to its structural similarity to known bioactive compounds. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymatic targets relevant to inflammatory and metabolic diseases. The isoindole scaffold, in particular, has been implicated in the development of drugs targeting pain modulation and neurodegenerative disorders. The benzofuran substituent further enhances the molecular diversity, potentially influencing binding interactions with biological targets.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yI)acetate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps typically include cyclization reactions to form the isoindole core, followed by functionalization at the dioxo and ester positions. The introduction of the benzofuran fragment often necessitates protective group strategies to prevent unwanted side reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds between the isoindole and benzofuran units.

From a computational chemistry perspective, 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - (6 - methyl - 1 - benzofuran - 3 - yI)acetate has been subjected to molecular docking studies to evaluate its potential binding affinity with various biological targets. These simulations have highlighted regions within the molecule that are likely to interact with protein receptors involved in drug metabolism and signal transduction. The results suggest that this compound may exhibit selectivity for certain therapeutic pathways, making it a promising candidate for further pharmacological investigation.

Current research in medicinal chemistry focuses on derivatizing 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - (6 - methyl - 1 - benzofuran - 3 - yI)acetate to enhance its pharmacological profile. Modifications such as halogenation at specific positions on the isoindole ring or variation of the ester moiety have been explored to modulate bioavailability and target specificity. Additionally , exploring analogs with different substituted benzofuran fragments may reveal novel mechanisms of action or improved therapeutic efficacy.

The chemical properties of 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 -- yl -- 2 -- (6 -- methyl -- l -- benzofuran -- 3 -- yI)acetate also make it an interesting candidate for formulation development. Its solubility profile can be influenced by pH adjustments or co-solvent systems , which is crucial for designing effective drug delivery systems . Furthermore , stability studies under various storage conditions are essential to ensure long-term viability of this compound in both laboratory and clinical settings.

In conclusion, l , l -- dioxo -- l -- dihydro-- l H -- isoindol-- l _ yl _ l _ (6 _ methyl _ l _ benzofuran-- l _ yI)-- acetate (CAS No:2248269--67--0) represents a structurally intricate and pharmacologically promising compound . Its unique combination of functional groups provides a rich framework for synthetic innovation and biological evaluation . As research progresses , this molecule is likely to contribute valuable insights into drug discovery efforts aimed at addressing complex diseases . The continued exploration of its derivatives will be instrumental in expanding our understanding of its therapeutic potential.

2248269-67-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methyl-1-benzofuran-3-yl)acetate) Related Products

- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)

- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)

- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)

- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)

- 28173-62-8(2-(1-Adamantyl)oxirane)

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)

- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)